3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

Catalog No.
S13665004
CAS No.
101536-78-1
M.F
C10H11ClO4
M. Wt
230.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

CAS Number

101536-78-1

Product Name

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

IUPAC Name

5-chloro-3-ethyl-2-hydroxy-6-methoxybenzoic acid

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

InChI

InChI=1S/C10H11ClO4/c1-3-5-4-6(11)9(15-2)7(8(5)12)10(13)14/h4,12H,3H2,1-2H3,(H,13,14)

InChI Key

QWZTVBQFBKECDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)O)OC)Cl

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₁ClO₄ and a molecular weight of 230.65 g/mol. This compound features a benzoic acid structure with various substituents: a chloro group at the 3-position, an ethyl group at the 5-position, a hydroxy group at the 6-position, and a methoxy group at the 2-position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including agriculture and pharmaceuticals.

Typical of benzoic acids and their derivatives. Some notable reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
  • Reduction: The hydroxy group can undergo further reduction to form corresponding alcohols or other derivatives.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

Several synthesis methods have been proposed for producing 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. Common methods include:

  • Starting from 3-chloro-o-xylene: This method involves the oxidation of 3-chloro-o-xylene in the presence of catalysts such as cobalt manganese bromine composite catalysts under controlled temperatures (100–210 °C) and pressures (0.1–3 MPa) .
  • Functional Group Modifications: The compound can also be synthesized through multi-step organic reactions involving chlorination, alkylation, and hydroxylation of simpler benzoic acid derivatives.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid has potential applications in several areas:

  • Agriculture: As a possible herbicide or plant growth regulator due to its structural similarity to known herbicides like dicamba.
  • Pharmaceuticals: Potential use as an intermediate in synthesizing biologically active compounds.

Research into its specific applications is ongoing, and further studies may reveal additional uses.

Several compounds share structural similarities with 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Dicamba (3,6-dichloro-2-methoxybenzoic acid)Two chloro groups, one methoxy groupWidely used as a selective herbicide
4-Chloro-2-methoxybenzoic acidOne chloro group, one methoxy groupUsed as an intermediate in pharmaceuticals
2-Methyl-4-chlorobenzoic acidOne chloro group, one methyl groupExhibits antibacterial properties

The uniqueness of 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid lies in its specific arrangement of substituents that may impart distinct biological activities or chemical reactivity compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.0345865 g/mol

Monoisotopic Mass

230.0345865 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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